N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Systematic IUPAC Name Derivation and Structural Interpretation
The systematic IUPAC name of this compound is derived from its parent structure, 2,3-dihydrobenzo[b]dioxine-6-sulfonamide , which serves as the foundational framework. The benzo[b]dioxine system consists of a benzene ring fused to a 1,4-dioxine ring, with partial saturation at the 2 and 3 positions (Figure 1). The sulfonamide group (-SO₂NH₂) is attached to position 6 of the fused ring system.
The nitrogen atom of the sulfonamide group is substituted with a 2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl moiety. Breaking this substituent into its components:
- Pyridazin-3-yl : A six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2.
- Furan-2-yl : A five-membered oxygen-containing heterocycle attached to position 6 of the pyridazine ring.
- Ethyloxyethyl chain : An ethoxy (-O-CH₂CH₂-) linker bridging the pyridazine ring and the sulfonamide nitrogen.
The full name follows IUPAC priority rules, where the parent sulfonamide is designated first, followed by substituents in descending order of complexity. The (Z)- and (E)-configurations are absent here due to the absence of geometric isomerism in the saturated regions.
Alternative Chemical Designations and Registry Identifiers
This compound is recognized by several non-IUPAC designations, including:
| Designation Type | Identifier | Source |
|---|---|---|
| Supplier Catalog Code | EVT-2770605 | Evitachem |
| Molecular Formula | C₁₈H₁₈N₄O₅S | Evitachem |
| Structural Formula | Illustrated in Figure 1 | Evitachem |
A CAS Registry Number is not explicitly provided in available sources, though related compounds in the same chemical class (e.g., 3-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide) are documented under CAS 920169-38-6. The absence of a CAS number for this specific sulfonamide highlights its status as a research-grade compound with limited commercial availability.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₁₈N₄O₅S corresponds to the following elemental composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 18 | 12.01 | 216.18 |
| Hydrogen | 18 | 1.01 | 18.18 |
| Nitrogen | 4 | 14.01 | 56.04 |
| Oxygen | 5 | 16.00 | 80.00 |
| Sulfur | 1 | 32.07 | 32.07 |
| Total | 402.47 |
Notably, the calculated molecular weight (402.47 g/mol) conflicts with the value reported by Evitachem (398.43 g/mol), suggesting either a discrepancy in the source data or an unaccounted structural variation. The degree of unsaturation , calculated as:
$$
\text{Degree of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{(2 \times 18) + 2 - 18 - 0 + 4}{2} = 12
$$
indicates 12 sites of unsaturation (e.g., rings, double bonds), consistent with its polycyclic architecture.
Figure 1: Structural Representation $$ \text{Benzo[b]dioxine core (blue), sulfonamide group (red), and pyridazine-furan-ethyloxyethyl substituent (green).} $$
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c22-28(23,13-3-5-16-17(12-13)26-11-10-25-16)19-7-9-27-18-6-4-14(20-21-18)15-2-1-8-24-15/h1-6,8,12,19H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXYVQWCXLJFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[b][1,4]dioxine core linked to a pyridazine derivative through an ether bond, with a furan moiety contributing to its structural diversity. The molecular formula is with a molecular weight of approximately 395.4 g/mol. The presence of sulfonamide groups enhances its solubility and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, the sulfonamide group can interact with carbonic anhydrase and other enzymes.
- Antioxidant Activity : The furan ring is known for its antioxidant properties, which may help mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, potentially making it useful in treating infections.
Antioxidant Activity
Research indicates that compounds with similar structures show significant antioxidant properties. For instance, derivatives containing furan and pyridazine rings have been tested for their ability to scavenge free radicals and reduce oxidative stress markers in vitro .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Studies have shown that the compound exhibits notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.
Case Studies
- Study on Neurodegenerative Disorders : A study investigated the effects of related compounds on monoamine oxidase (MAO) inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The findings indicated that modifications to the pyridazine structure could enhance MAO-B selectivity, leading to promising therapeutic candidates .
- Antiparasitic Activity : Another research effort focused on derivatives of similar structures displaying low micromolar potency against protozoan parasites like Trypanosoma cruzi and Leishmania infantum. This suggests that this compound could be further explored for antiparasitic applications .
Data Table of Biological Activities
Scientific Research Applications
The biological activity of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is primarily attributed to its interaction with specific molecular targets within cells. Research indicates several mechanisms of action:
1. Enzyme Inhibition:
The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these pathways are dysregulated.
2. Receptor Interaction:
It can act as an agonist or antagonist at specific receptors, influencing various signaling pathways critical for cellular function.
3. Gene Expression Modulation:
this compound may also modulate the expression of genes associated with inflammation and apoptosis, suggesting potential applications in inflammatory diseases and cancer therapy .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the furan and pyridazine rings enhances the compound's ability to interact with microbial targets, potentially leading to the development of new antibiotics .
Anti-inflammatory Properties
The structural features of this compound suggest it may possess anti-inflammatory effects. Studies on related compounds have shown that modifications in the benzodioxane moiety can lead to significant anti-inflammatory activity . This property could be harnessed for treating conditions such as arthritis or other inflammatory diseases.
Anticancer Potential
The ability of this compound to modulate gene expression and inhibit specific enzymes positions it as a candidate for anticancer therapies. Preliminary studies suggest that derivatives of similar structures can induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies
Several studies have explored the efficacy and safety of compounds structurally related to this compound:
-
Study on Antiviral Activity:
A derivative was tested against SARS-CoV-2 and showed promising results in inhibiting viral replication . -
Evaluation of Anti-inflammatory Effects:
Research demonstrated that modifications in the benzodioxane structure led to enhanced anti-inflammatory properties in animal models .
Comparison with Similar Compounds
Key Differences :
- The target compound’s pyridazine-furan system may confer distinct electronic properties compared to triazine or pyrimidine cores in established herbicides.
Benzodioxine-Containing Analogues
describes 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9), which shares the benzodioxine moiety but lacks the sulfonamide group. Instead, it features a dimethylaminomethylphenylamine substituent. In contrast, the target compound’s sulfonamide group may target enzymes like carbonic anhydrase or ALS .
Pyridazine Derivatives
details a tetrahydroimidazo[1,2-a]pyridine derivative with nitro and cyano substituents. While structurally distinct, this compound’s pyridine-related core and nitro group emphasize the role of electron-withdrawing groups in stabilizing charge interactions—a feature the target compound’s furan (electron-rich) and sulfonamide (polar) groups may balance differently .
Research Findings and Gaps
- Synthesis Challenges : The target compound’s ethoxy linker and furan substitution likely require multi-step synthesis, analogous to methods in (e.g., nucleophilic substitution or Suzuki coupling for furan attachment).
- Bioactivity Predictions: Based on sulfonylurea herbicides , the target may exhibit herbicidal activity, but its benzodioxine and furan groups could shift selectivity toward non-plant targets (e.g., fungal or mammalian enzymes).
- Data Limitations: No experimental data (e.g., solubility, IC₅₀ values) are available for the target compound. Comparative studies with cinosulfuron or sulfosulfuron are needed to validate hypotheses.
Q & A
Q. What are the recommended synthetic routes and key intermediates for this compound?
The synthesis of this sulfonamide derivative typically involves multi-step reactions, including:
- Coupling reactions : Linking the pyridazine-furan moiety to the ethylenedioxybenzene scaffold via nucleophilic substitution (e.g., SNAr or Mitsunobu reactions).
- Sulfonamide formation : Reacting the intermediate amine with sulfonyl chlorides under controlled pH conditions (e.g., in dichloromethane with triethylamine as a base). Key intermediates include 6-(furan-2-yl)pyridazin-3-ol and 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride. Reaction optimization should prioritize yield and purity, validated by TLC and HPLC .
Q. How should researchers characterize this compound spectroscopically?
A combination of techniques is critical:
- NMR : ¹H/¹³C NMR to confirm regioselectivity of the pyridazine-furan linkage and sulfonamide formation (e.g., absence of unreacted amine protons at δ 5.0–6.0 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular ion consistency (e.g., [M+H]⁺ at m/z 442.1).
- FT-IR : Verify sulfonamide S=O stretches (1350–1300 cm⁻¹) and ether C-O-C bands (1250–1150 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
Based on structural analogs:
- PPE : Use nitrile gloves, lab coats, and fume hoods to mitigate inhalation risks (H315/H319 skin/eye irritation potential) .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonamide group .
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid releasing sulfonic acid derivatives .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
The ICReDD framework ( ) integrates:
- Quantum chemical calculations : To predict transition states and intermediates (e.g., using Gaussian or ORCA).
- Reaction path searches : Identify low-energy pathways for pyridazine functionalization.
- Experimental validation : Narrow conditions via high-throughput screening (e.g., varying solvents, catalysts). For example, DFT studies can reveal steric hindrance in the pyridazine ring, guiding solvent selection (e.g., DMF vs. THF) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Contradictions often arise from:
- Dynamic effects : Conformational flexibility in the ethylenedioxy bridge causing variable coupling constants (J-values).
- Impurity artifacts : Trace solvents (e.g., DMSO-d₆) mimicking proton signals. Methodology :
- Variable-temperature NMR : To identify temperature-dependent splitting (e.g., coalescence at 50°C).
- 2D-COSY/HSQC : Confirm connectivity and rule out impurities .
- Comparative analysis : Cross-reference with structurally related sulfonamides (e.g., ’s PubChem data) .
Q. What strategies are effective for assessing stability under biological assay conditions?
Stability studies should include:
- pH-dependent degradation : Incubate in PBS (pH 7.4) and acidic buffers (pH 2.0) for 24–72 hours, monitoring via HPLC .
- Metabolite profiling : Use LC-HRMS to detect hydrolysis products (e.g., free sulfonic acid).
- Light sensitivity : Expose to UV-Vis light (300–400 nm) to assess photodegradation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
